molecular formula C9H11N3O B1338867 5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one CAS No. 90817-87-1

5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one

Cat. No. B1338867
CAS RN: 90817-87-1
M. Wt: 177.2 g/mol
InChI Key: YHMCEAGPNVSJHN-UHFFFAOYSA-N
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Description

5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one, commonly referred to as 5,6,7-TMDP, is a chemical compound that has recently been gaining attention due to its potential applications in scientific research. 5,6,7-TMDP is a heterocyclic aromatic compound, containing a pyridazinone moiety, and is a member of the pyrrolo[3,4-d]pyridazinone family. It is a colourless solid at room temperature and has a molecular weight of 196.3 g/mol. 5,6,7-TMDP has a variety of potential applications in research, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

    Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo [3,2,1-ij]quinolin-2 (1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa

    • Methods : The production of new hybrid molecules was carried out using a two-stage method. The reaction of 5,6-dihydropyrrolo [3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide gave the corresponding hydrazinocarbothioamides. The reaction of the latter with DMAD led to the target methyl 2- (4-oxo-2- (2- (2-oxo-5,6-dihydro- 4H -pyrrolo [3,2,1-ij]quinolin-1 ( 2H )-ylidene)hydrazineyl)thiazol-5 ( 4H )-ylidene)acetates in high yields .
    • Results : The synthesized compounds showed potential as dual inhibitors of coagulation factors Xa and XIa .

    Pyrrolopyrazine derivatives: synthetic approaches and biological activities

    • Application : Pyrrolopyrazine derivatives have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
    • Methods : This review explained various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
    • Results : According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

properties

IUPAC Name

5,6,7-trimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-5-7-4-10-11-9(13)8(7)6(2)12(5)3/h4H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMCEAGPNVSJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NNC(=O)C2=C(N1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30532480
Record name 5,6,7-Trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one

CAS RN

90817-87-1
Record name 5,6,7-Trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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